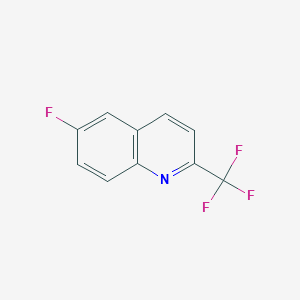

6-Fluoro-2-trifluoromethylquinoline

Description

Contextualization within Quinoline (B57606) Chemistry Research

Quinoline, a bicyclic aromatic heterocycle, represents a fundamental scaffold in organic chemistry and is a privileged structure in medicinal chemistry and materials science. researchgate.netbeilstein-journals.org Its derivatives have been the focus of extensive research for over a century, leading to the development of numerous compounds with a wide array of applications, including pharmaceuticals, agrochemicals, and dyes. researchgate.netnih.gov The chemical versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties to achieve desired biological activities or material characteristics.

Rationale for Fluorine and Trifluoromethyl Substitution in Quinolines

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in modern drug discovery and agrochemical design. researchgate.netnih.gov The presence of a fluorine atom at the 6-position and a trifluoromethyl group at the 2-position of the quinoline nucleus in 6-Fluoro-2-trifluoromethylquinoline imparts a unique set of properties.

The fluorine atom is small and highly electronegative. Its incorporation can influence a molecule's:

Metabolic Stability: The carbon-fluorine bond is strong, often rendering the molecule more resistant to metabolic degradation, thereby increasing its in vivo half-life. nih.gov

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and potency. nih.gov

Lipophilicity: Strategic fluorination can modulate a compound's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

The trifluoromethyl group is a lipophilic, electron-withdrawing substituent with a significant steric presence. Its inclusion can lead to:

Enhanced Lipophilicity: The -CF3 group is one of the most lipophilic substituents, which can improve a compound's ability to cross cell membranes. researchgate.net

Increased Metabolic Stability: Similar to the C-F bond, the C-CF3 bond is very stable, protecting the molecule from oxidative metabolism.

Modified Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly alter the pKa of nearby functional groups, which can be crucial for drug-receptor interactions. beilstein-journals.org

Improved Binding Interactions: The bulkiness of the -CF3 group can provide a better fit into the hydrophobic pockets of target enzymes or receptors.

The combination of these two fluorine-containing substituents on the quinoline scaffold is expected to create a molecule with a distinct and potentially advantageous physicochemical and biological profile.

Historical and Contemporary Research Perspectives on this compound

The exploration of fluorinated quinolines has a history that dates back to the mid-20th century. Early research into trifluoromethyl-substituted quinolines was documented as far back as 1947. nih.gov The synthesis of various fluorinated quinoline derivatives has been an active area of research, with foundational methods like the Skraup and Doebner-von Miller reactions being adapted for these purposes. mdpi.com

Historically, the synthesis of such compounds was often challenging. However, contemporary research has introduced more sophisticated and efficient synthetic methodologies. Recent advances include electron-transfer-enabled C-H fluorination of quinolines, which offers a direct and selective method for introducing fluorine atoms. acs.org Furthermore, modern palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have been successfully applied to synthesize highly functionalized trifluoromethylquinolines. beilstein-journals.org

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various applications. For instance, related 6-fluoroquinoline (B108479) derivatives have been explored as histone deacetylase (HDAC) inhibitors for cancer therapy. The broader class of fluorinated quinolines has seen significant application in the development of antifungal agents for agriculture. nih.gov The contemporary perspective thus views this compound and its analogues as highly promising building blocks for the creation of novel therapeutic agents and advanced materials. researchgate.netresearchgate.netnumberanalytics.com

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure

3D Structure

Propriétés

Numéro CAS |

587885-96-9 |

|---|---|

Formule moléculaire |

C10H5F4N |

Poids moléculaire |

215.15 g/mol |

Nom IUPAC |

6-fluoro-2-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C10H5F4N/c11-7-2-3-8-6(5-7)1-4-9(15-8)10(12,13)14/h1-5H |

Clé InChI |

GDUZDLJAUQBFFM-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1F |

SMILES canonique |

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1F |

Origine du produit |

United States |

Synthetic Methodologies and Route Development for 6 Fluoro 2 Trifluoromethylquinoline and Its Derivatives

Classical Cyclocondensation Approaches to the Quinoline (B57606) Core

The traditional synthesis of the quinoline scaffold relies on cyclocondensation reactions, where acyclic precursors are induced to form the bicyclic quinoline ring system. Several historical methods have been adapted to produce highly substituted quinolines, including those bearing fluoro and trifluoromethyl groups.

Adaptations of the Pfitzinger Reaction

The Pfitzinger reaction is a fundamental method for synthesizing quinoline-4-carboxylic acids from the base-catalyzed condensation of an isatin (B1672199) with a carbonyl compound. wikipedia.org The general mechanism begins with the hydrolysis of the isatin amide bond to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline product. wikipedia.org

To construct a 6-fluoro-2-trifluoromethylquinoline derivative using this approach, a 5-fluoro-isatin would be required as the starting material. The crucial carbonyl component would need to provide the trifluoromethyl group at the 2-position of the resulting quinoline. A suitable reactant would be a ketone such as 1,1,1-trifluoroacetone (B105887). The reaction would proceed as follows:

Base-catalyzed ring-opening of 5-fluoro-isatin to yield 2-amino-5-fluorophenylglyoxylic acid.

Condensation of the amino group with 1,1,1-trifluoroacetone to form an imine intermediate.

Intramolecular cyclization and subsequent dehydration to afford this compound-4-carboxylic acid.

This resulting carboxylic acid can then be decarboxylated, if desired, to yield the parent this compound.

Modifications of the Skraup Synthesis

The Skraup synthesis traditionally involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. jptcp.com However, for generating quinolines with substituents in the heterocyclic ring, such as a 2-trifluoromethyl group, a modification known as the Doebner-von Miller reaction is more appropriate. nih.gov This variation utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. nih.gov

Research has demonstrated that the condensation of anilines with α,β-unsaturated trifluoromethyl ketones can successfully yield 2-trifluoromethyl quinolines. researchgate.net To synthesize the target compound, 4-fluoroaniline (B128567) would react with a trifluoromethyl-bearing α,β-unsaturated carbonyl compound, such as 4,4,4-trifluoro-1-buten-3-one. The reaction is typically conducted in an acidic medium which facilitates the key cyclization and dehydration steps.

A notable improvement to the Doebner-von Miller protocol involves the use of acrolein diethyl acetal (B89532) as a stable precursor to the reactive acrolein species. This method has proven effective for reactions with various substituted anilines, including fluorinated ones, leading to moderate to good yields of the corresponding quinoline products.

Table 1: Examples of Doebner-von Miller Reactions with Substituted Anilines

| Starting Aniline | Annulating Partner | Product | Yield (%) | Reference |

| 2-Bromo-4-fluoroaniline | Acrolein Diethyl Acetal | 7-Bromo-5-fluoroquinoline | 55% | |

| 3,4-Difluoroaniline | Acrolein Diethyl Acetal | 6,7-Difluoroquinoline | 16% | |

| 5-Fluoro-2-aminophenol | Acrolein Diethyl Acetal | 6-Fluoro-8-hydroxyquinoline | 42% |

Application of the Conrad-Limpach Cyclocondensation

The Conrad-Limpach synthesis is a powerful method for producing 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) through the reaction of anilines with β-ketoesters. wikipedia.orgnih.gov The synthesis proceeds in two main stages: first, the formation of a Schiff base from the aniline and the β-ketoester, followed by a high-temperature thermal cyclization. wikipedia.orgnih.gov

For the synthesis of a derivative of this compound, the specific reactants would be 4-fluoroaniline and a β-ketoester containing a trifluoromethyl group, namely ethyl 4,4,4-trifluoroacetoacetate (ETFA). The reaction pathway is as follows:

Condensation of 4-fluoroaniline with ETFA, typically under mild acidic or neutral conditions, to form an intermediate enamine, ethyl 3-((4-fluorophenyl)amino)-4,4,4-trifluorobut-2-enoate.

The intermediate is then heated in a high-boiling inert solvent, such as mineral oil or Dowtherm A. wikipedia.orgnih.gov This thermal annulation proceeds via an electrocyclic ring closure, followed by the elimination of ethanol (B145695) to form the stable aromatic quinoline ring.

The final product of this synthesis is 6-fluoro-4-hydroxy-2-trifluoromethylquinoline. The use of high-boiling solvents is critical to provide the necessary energy for the cyclization step, which involves a temporary disruption of the aniline's aromaticity. nih.gov

Modern Catalyst-Mediated Synthesis

More recent synthetic strategies often employ transition metal catalysts to achieve high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have become indispensable for the construction of complex heterocyclic molecules and for the specific installation of functional groups like the trifluoromethyl moiety.

Palladium-Catalyzed Cross-Coupling Reactions for Trifluoromethyl Group Installation

Palladium-catalyzed cross-coupling reactions provide a direct and versatile method for introducing a trifluoromethyl group onto a pre-formed quinoline ring. This approach is particularly useful for late-stage functionalization. The strategy involves the reaction of a halo-quinoline with a trifluoromethylating agent in the presence of a palladium catalyst.

A plausible route to this compound would start with a 6-fluoro-2-haloquinoline precursor, such as 2-chloro-6-fluoroquinoline (B1368868). This precursor can be synthesized from the corresponding quinolone. acs.org The trifluoromethylation is then achieved using a suitable CF₃ source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), in conjunction with a palladium catalyst and a ligand. The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the 2-chloro-6-fluoroquinoline to form a Pd(II) complex.

Transmetalation: The trifluoromethyl group is transferred from the trifluoromethylating agent to the palladium center.

Reductive Elimination: The C-CF₃ bond is formed as the desired product is eliminated, regenerating the Pd(0) catalyst.

This method is known for its tolerance of a wide array of functional groups, making it a robust choice for complex molecule synthesis. researchgate.net

Palladium-Catalyzed Heck Cyclization for Fluoroalkyl Quinoline Construction

The intramolecular Heck reaction is a powerful tool for forming cyclic structures, including heterocycles. wikipedia.orgorganicreactions.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. wikipedia.org It allows for the efficient construction of the quinoline ring system from an appropriately designed acyclic precursor.

A synthetic strategy for this compound via an intramolecular Heck reaction could begin with 2-bromo-4-fluoroaniline. The synthesis would proceed via the following steps:

Amide Formation: The aniline is acylated with an acrylic acid derivative bearing a trifluoromethyl group, such as 3-(trifluoromethyl)acryloyl chloride, to form N-(2-bromo-4-fluorophenyl)-3-(trifluoromethyl)acrylamide.

Intramolecular Heck Cyclization: The resulting anilide undergoes a palladium-catalyzed intramolecular cyclization. The palladium catalyst first adds to the aryl bromide bond. This is followed by migratory insertion of the tethered alkene into the aryl-palladium bond.

β-Hydride Elimination: A final β-hydride elimination step forms the double bond within the newly formed ring and regenerates the catalyst, yielding a 6-fluoro-2-trifluoromethylquinolin-2(1H)-one derivative.

This method offers high regioselectivity, governed primarily by steric factors in the ring-closing transition state, and is tolerant of diverse functionalities. nih.govprinceton.edu

Copper-Mediated Intramolecular Oxidative Cyclizations

Copper-catalyzed reactions represent a cost-effective and efficient approach to forming N-heterocycles. Intramolecular oxidative cyclizations, in particular, provide a direct route to the quinoline core from acyclic precursors. A notable strategy involves the copper-mediated intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines for the synthesis of 2-trifluoromethylquinolines. acs.org This process typically involves the formation of an enamine from a substituted aniline and a ketone, followed by a copper-catalyzed ring closure with an oxidizing agent.

Another powerful method is the visible-light-induced copper-catalyzed intramolecular oxidative cyclization. rsc.org This approach can utilize dioxygen as a green oxidant and proceeds under mild conditions without the need for external photosensitizers. rsc.org The reaction involves the cyclization of substituted aromatic enamines, where a simple and inexpensive copper catalyst facilitates the functionalization of internal alkynes or alkenes through a radical cyclization pathway. rsc.org For the synthesis of a this compound, this would conceptually involve the reaction of a 4-fluoroaniline derivative with a trifluoromethyl-containing carbonyl compound to generate an enamine precursor, which would then undergo copper-catalyzed cyclization.

| Catalyst System | Oxidant | Substrate Type | Key Features |

| Copper Catalyst | Dioxygen (O₂) | Substituted aromatic enamines | Visible-light induced, mild conditions, green oxidant. rsc.org |

| Copper Catalyst | Not specified | N-(2-alkenylaryl) enamines | Direct route to 2-trifluoromethylquinolines. acs.org |

| Copper(I) iodide | Not specified | Aryl aldehydes, anilines, acrylic acid | Intermolecular cascade, good functional group tolerance. organic-chemistry.org |

Rhodium-Catalyzed Redox-Neutral Annulation Strategies

Rhodium-catalyzed reactions have emerged as powerful tools for C-H activation and annulation, enabling the construction of complex heterocyclic systems with high efficiency and atom economy. Redox-neutral strategies are particularly attractive as they minimize waste by incorporating all atoms from the starting materials into the product.

One such approach is the Rh(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules to selectively synthesize quinolines. acs.org This cascade reaction proceeds via C-H activation, with the selectivity often dependent on the oxidant used, such as Cu(OAc)₂. acs.org Another innovative redox-neutral process involves the annulation of N-arylmethanimines with vinylene carbonate, which serves a dual role as both an acetylene (B1199291) surrogate and an internal oxidizing agent, thereby enhancing catalyst turnover. researchgate.net In a hypothetical synthesis of this compound, a 4-fluoro-N-arylmethanimine could react with a trifluoromethyl-substituted alkyne or its equivalent under rhodium catalysis to forge the quinoline ring system.

| Catalyst System | Reactant 1 | Reactant 2 | Key Features |

| Rh(III) Catalyst / Cu(OAc)₂ | Functionalized Pyridine (B92270) | Alkyne (2 equiv.) | Cascade C-H activation, oxidant-dependent selectivity. acs.org |

| Rhodium Catalyst | N-Arylmethanimine | Vinylene Carbonate | Redox-neutral, vinylene carbonate as acetylene surrogate and oxidant. researchgate.net |

| Dirhodium Catalyst / Sc(OTf)₃ | Donor-acceptor Cyclopropene | Aryl Imine | Formal [4+2] cycloaddition, yields cyclopropane-fused tetrahydroquinolines. wikipedia.org |

Iron- and Cobalt-Catalyzed Approaches to Quinoline Scaffolds

The use of earth-abundant and low-cost metals like iron and cobalt aligns with the principles of green and sustainable chemistry. These metals have proven to be versatile catalysts for quinoline synthesis through various mechanistic pathways.

Iron-Catalyzed Approaches: Iron catalysis offers an atom-economical and straightforward methodology for quinoline synthesis via acceptorless dehydrogenative coupling. rsc.org This reaction couples α-2-aminoaryl alcohols with secondary alcohols or ketones using an air-stable iron catalyst, demonstrating high yields and good functional group tolerance without requiring an activating agent. rsc.org For instance, 2-amino-5-fluorobenzyl alcohol could be reacted with a trifluoromethyl ketone to produce the target quinoline scaffold. Additionally, iron(III) chloride has been used to catalyze a one-pot, three-component domino reaction between anilines, aldehydes, and nitroalkanes, which proceeds through a sequential aza-Henry reaction, cyclization, and denitration. rsc.org

Cobalt-Catalyzed Approaches: Cobalt catalysts provide efficient pathways for quinoline synthesis through redox-neutral or dehydrogenative methods. A notable example is the cobalt-catalyzed annulation of anilides and internal alkynes, which is facilitated by the addition of a Lewis acid like Zn(OTf)₂. rsc.org This method proceeds via ortho C-H activation and offers an operationally simple route using readily available substrates. rsc.org Similar to iron, cobalt complexes also effectively catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones. organic-chemistry.orgacs.org These protocols are environmentally benign and can furnish a wide variety of substituted quinolines in good to excellent yields under mild conditions. organic-chemistry.orgacs.org

| Metal Catalyst | Method | Reactants | Key Advantages |

| Iron | Acceptorless Dehydrogenative Coupling | α-2-Aminoaryl alcohols + Secondary alcohols/ketones | Earth-abundant, atom-economical, high yields. rsc.org |

| Iron | Cascade Reaction | Anilines + Aldehydes + Nitroalkanes | Inexpensive FeCl₃ catalyst, one-pot, ambient air conditions. rsc.org |

| Cobalt | Redox-Neutral Annulation | Anilides + Internal Alkynes | Low-cost cobalt, easy handling, C-H activation. rsc.org |

| Cobalt | Dehydrogenative Cyclization | 2-Aminoaryl alcohols + Ketones/Nitriles | Ligand-free system, mild conditions, environmentally benign. organic-chemistry.orgacs.org |

Nanocatalysis in Quinoline Synthesis (e.g., Fe₃O₄ nanoparticles)

Nanocatalysis represents a frontier in chemical synthesis, offering advantages such as high surface area, enhanced catalytic activity, and facile catalyst recovery, particularly with magnetic nanoparticles. Iron oxide (Fe₃O₄) nanoparticles have been extensively explored as robust, reusable catalysts for quinoline synthesis. nih.gov

These magnetic nanoparticles can be functionalized to enhance their catalytic performance. For example, Fe₃O₄ nanoparticles functionalized with amino groups have been used to catalyze the Friedlander protocol, reacting 2-aminoaryl ketones with α-methylene ketones to produce diverse quinoline derivatives in good yields. nih.gov Other effective systems include arginine-coupled Fe₃O₄ nanoparticles researchgate.net and silver nanoparticles immobilized on an Fe₃O₄@SiO₂ core. nanomaterchem.comnanomaterchem.com These nanocatalysts often facilitate multicomponent reactions under green conditions, such as using water or ethanol as a solvent or performing the reaction solvent-free. nih.govnanomaterchem.comresearchgate.net A key advantage is the ability to recover the catalyst using an external magnet and reuse it for multiple cycles with minimal loss of activity. nih.govnanomaterchem.com

| Nanocatalyst | Synthetic Method | Key Features |

| Fe₃O₄ NP-cell | Three-component reaction | Green solvent (water), catalyst reusable for 5 cycles. nih.gov |

| Fe₃O₄@arginine | Multicomponent synthesis | Solvent-free conditions, compatible with various functional groups. researchgate.net |

| Fe₃O₄@SiO₂-Ag | Three-component coupling | Recyclable for 6 cycles, mild conditions (60 °C). nanomaterchem.comnanomaterchem.com |

| Fe₃O₄@SiO₂-imid-PMAn | Friedlander Annulation | Solvent-free, reusable for at least 4 cycles, excellent yields. researchgate.net |

Multicomponent Reaction (MCR) Approaches to Quinoline Synthesis

Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single step to form a product that incorporates the structural features of each starting material. rsc.org This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. rsc.org Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of quinoline scaffolds. rsc.org

Applications of the Povarov Reaction

The Povarov reaction is a powerful MCR for constructing quinoline and tetrahydroquinoline frameworks. thieme-connect.com It is a formal [4+2] cycloaddition between an aromatic imine (acting as a 2-azadiene) and an alkene or alkyne (the dienophile). wikipedia.org The imine is typically formed in situ from the condensation of an aniline and an aldehyde. wikipedia.org The reaction requires a Lewis or Brønsted acid catalyst to activate the imine for electrophilic addition to the electron-rich alkene. wikipedia.org The resulting tetrahydroquinoline can then be oxidized to the corresponding quinoline. acs.org

To synthesize this compound, one could envision a Povarov reaction between an imine derived from 4-fluoroaniline and an appropriate aldehyde, and a trifluoromethyl-substituted dienophile like an enol ether. Recent advancements have expanded the scope of this reaction, including an I₂-mediated formal [3 + 2 + 1] cycloaddition using methyl ketones, anilines, and styrenes, which proceeds through a self-sequenced iodination/Kornblum oxidation/Povarov/aromatization mechanism. organic-chemistry.org Photocatalytic, oxidant-free versions have also been developed, where a dual-catalyst system facilitates the Povarov reaction followed by dehydrogenation to yield the quinoline product directly. acs.org

| Reaction Components | Catalyst/Mediator | Key Features |

| Aniline + Benzaldehyde + Alkene | Lewis Acid (e.g., BF₃) | Classic [4+2] cycloaddition to form tetrahydroquinolines. wikipedia.org |

| Methyl Ketones + Anilines + Styrenes | Iodine (I₂) | Formal [3 + 2 + 1] cycloaddition, metal-free. organic-chemistry.org |

| N-Alkyl Anilines or Anilines + Aldehydes | Photocatalyst + Cobalt Co-catalyst | Oxidant-free, tandem Povarov/dehydrogenation. acs.org |

| Arylacetylenes + Anilines | Iodine (I₂) / DMSO | Arylacetylene acts as both diene precursor and dienophile. acs.org |

Exploration of Other Convergent Synthetic Pathways (e.g., Gewald, Ugi)

Beyond the Povarov reaction, other MCRs provide convergent, though sometimes indirect, routes to quinoline-related structures.

Gewald Reaction: The Gewald reaction is a classic MCR that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org It is a highly efficient and versatile method for synthesizing poly-substituted 2-aminothiophenes, not quinolines. wikipedia.orgorganic-chemistry.org While it is a cornerstone of heterocyclic synthesis, its direct application to the formation of the quinoline core is not established, as its mechanism leads specifically to the thiophene (B33073) ring system. wikipedia.org Therefore, it is not a primary pathway for the de novo synthesis of quinoline scaffolds.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to rapidly generate α-acylamino amide scaffolds. acs.orgyoutube.com The Ugi reaction does not directly produce the quinoline ring. However, it serves as a powerful tool for rapidly assembling complex acyclic precursors that can undergo a subsequent post-Ugi transformation to form the desired heterocycle. acs.org For example, a Ugi product can be designed to undergo a subsequent Pd-catalyzed intramolecular arylation via C-H bond activation, which closes the ring to form a quinoline-based polycyclic system. acs.org This two-step sequence allows for the efficient and modular synthesis of structurally diverse quinolines from readily available starting materials. acs.org A different approach involves replacing the carboxylic acid component with a quinoline N-oxide, leading to a deoxygenative C(sp²)-H functionalization at the C2-position of the quinoline ring. acs.org

Late-Stage Functionalization and Derivatization Strategies

Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This strategy is highly valuable as it allows for the rapid diversification of a common intermediate, providing access to a library of analogues for structure-activity relationship studies.

The direct C–H trifluoromethylation of heteroaromatic compounds is a highly sought-after transformation due to the significant impact of the trifluoromethyl group on the physicochemical and biological properties of molecules. Several methods for the regioselective C–H trifluoromethylation of quinolines have been developed.

While a specific protocol for the C–H trifluoromethylation of this compound was not found, general methods for the C-H functionalization of quinolines are well-established. rsc.orgresearchgate.net These reactions often proceed via radical or transition-metal-catalyzed pathways. For instance, the regioselective radical C–H trifluoromethylation of aromatic compounds has been achieved using cyclodextrins as additives to control the regioselectivity. youtube.comresearchgate.net This approach could potentially be adapted for the functionalization of the this compound scaffold. The inherent electronic properties of the substituted quinoline ring would likely direct the trifluoromethylation to specific positions.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org This reaction can be applied to quinolines to introduce a formyl group, which can then be further transformed into a variety of other functional groups.

The Vilsmeier-Haack cyclization of N-arylacetamides is a known route to 2-chloro-3-formylquinolines. chemijournal.com The reaction conditions typically involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reactivity of the substrate is influenced by the electronic nature of the substituents on the aryl ring, with electron-donating groups generally favoring the reaction. For an electron-deficient substrate like this compound, the Vilsmeier-Haack reaction might be more challenging and require harsher conditions. The likely site of formylation would be at the C-3 position, although other positions on the benzene (B151609) ring could also be susceptible to electrophilic attack depending on the precise reaction conditions. A general procedure for the Vilsmeier-Haack reaction on an acetanilide (B955) involves reacting it with a pre-formed Vilsmeier reagent (from POCl3 and DMF) in a solvent like acetonitrile. researchgate.net

Halogenation of the quinoline ring is another important transformation for introducing functional diversity. Metal-free methods for the C5-selective halogenation of quinolines using N-halosuccinimides (NCS, NBS, and NIS) in water have been developed. rsc.org This approach is attractive due to its mild conditions and the use of readily available and inexpensive reagents. The regioselectivity of the halogenation of this compound would be influenced by the directing effects of the existing fluoro and trifluoromethyl groups.

Development of Click Chemistry and Bioconjugation Approaches

The advent of click chemistry has revolutionized the field of bioconjugation, offering a powerful toolkit for the rapid and efficient assembly of complex molecular architectures under mild, biocompatible conditions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an azide (B81097) and a terminal alkyne. nih.govmerckmillipore.com The development of methodologies to introduce azide and alkyne functionalities into the this compound core is therefore a critical step towards its application in bioconjugation.

One effective strategy to introduce an alkyne handle involves the palladium-catalyzed Sonogashira coupling of a halogenated this compound with a terminal alkyne. Research has demonstrated the successful synthesis of various bis- and tris-alkynyl-2-trifluoromethylquinolines from their corresponding brominated precursors. nih.gov For instance, 4,6-dibromo-2-trifluoromethylquinoline can be reacted with a variety of terminal alkynes in the presence of a palladium catalyst to yield the corresponding 4,6-dialkynyl derivatives. This approach provides a versatile platform for creating a library of "clickable" quinoline derivatives ready for conjugation with azido-functionalized biomolecules or reporter tags.

The synthesis of azido-derivatives of this compound is another key aspect. While direct C-H azidation can be challenging, a common approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, with an azide source like sodium azide. For example, a chloro- or bromo-substituted this compound can be converted to its corresponding azide derivative.

Once these "clickable" quinoline derivatives are in hand, they can be readily employed in bioconjugation applications. youtube.comnih.gov For example, an alkyne-functionalized this compound can be conjugated to an azide-containing biomolecule, such as a protein or a nucleic acid, that has been metabolically or synthetically functionalized. This strategy allows for the site-specific labeling of biological targets for imaging, tracking, or therapeutic purposes. The resulting triazole linkage is highly stable under physiological conditions, ensuring the integrity of the conjugate.

Table 1: Examples of "Clickable" this compound Derivatives

| Compound Name | Structure | Functional Group for Click Chemistry |

| 4-Ethynyl-6-fluoro-2-trifluoromethylquinoline | Alkyne | |

| 4-Azido-6-fluoro-2-trifluoromethylquinoline | Azide |

This table is illustrative and presents potential structures based on established synthetic routes for similar compounds.

Directed C-H Functionalization for Novel Quinolines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, bypassing the need for pre-functionalized starting materials. nih.gov The development of methods for the regioselective C-H functionalization of the this compound core opens up new avenues for the creation of novel derivatives with diverse functionalities.

A significant advancement in this area is the iridium-catalyzed C-H borylation of quinolines. rsc.orgresearchgate.networktribe.com This methodology allows for the direct introduction of a boronic ester group at specific positions of the quinoline ring, which can then be further elaborated through a variety of cross-coupling reactions. Research on 6-fluoroquinolines has demonstrated the feasibility of iridium-catalyzed C-H borylation, providing access to valuable synthetic intermediates. acs.org For instance, the C-H bond at the C7 position of a 6-fluoroquinoline (B108479) derivative can be selectively borylated, and this boronic ester can subsequently be used in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents.

Palladium-catalyzed C-H arylation is another powerful tool for the direct formation of C-C bonds. nih.govrsc.org By employing a suitable directing group, it is possible to achieve regioselective arylation of the quinoline scaffold. While specific examples for this compound are still emerging, the general principles of palladium-catalyzed C-H arylation of anilides and other related systems suggest its potential applicability. nih.gov

Rhodium-catalyzed C-H activation has also shown great promise for the alkenylation and alkylation of heterocyclic compounds. nih.gov These reactions offer a direct route to introduce vinyl and alkyl groups onto the quinoline core, further expanding the chemical space accessible from this versatile scaffold.

The strategic application of these directed C-H functionalization methods allows for the late-stage modification of the this compound skeleton, providing a rapid and efficient means to generate libraries of novel compounds for screening in drug discovery and materials science.

Table 2: Overview of Directed C-H Functionalization Strategies for Quinolines

| Reaction Type | Catalyst System (Typical) | Functional Group Introduced | Potential Position of Functionalization |

| C-H Borylation | Iridium-based | -B(OR)₂ | C7, C8, and others depending on substitution |

| C-H Arylation | Palladium-based | Aryl | Regioselectivity often guided by directing groups |

| C-H Alkenylation | Rhodium-based | Alkenyl | Regioselectivity often guided by directing groups |

This table provides a general overview of methodologies applicable to the quinoline scaffold.

Advanced Characterization Techniques for 6 Fluoro 2 Trifluoromethylquinoline Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. omicsonline.org For fluorinated compounds like 6-Fluoro-2-trifluoromethylquinoline, ¹H, ¹³C, and ¹⁹F NMR are all essential. nih.gov

One-dimensional NMR spectra provide fundamental information about the number and type of nuclei and their immediate electronic environment. The chemical shifts, coupling constants (J-coupling), and signal multiplicities are used to confirm the substitution pattern on the quinoline (B57606) core.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the five protons on the quinoline ring system. The chemical shifts will be in the aromatic region, and their splitting patterns will reveal the proton-proton and proton-fluorine coupling relationships, which are crucial for confirming the substituent positions. Protons on the ring will exhibit coupling to the fluorine atom at position 6, with the magnitude of the coupling constant decreasing as the number of bonds between the nuclei increases. icpms.cz

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the quinoline ring carbons and one for the trifluoromethyl carbon. The carbon attached to the fluorine atom (C-6) and the trifluoromethyl group (C-2) will show characteristic splitting due to C-F coupling. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, and its chemical shift will be indicative of the strong electron-withdrawing nature of the group. nih.gov The presence of ¹⁹F–¹³C couplings can make the structural determination more robust. nih.gov

¹⁹F NMR: This is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range. icpms.czbiophysics.org The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals: one for the single fluorine atom at the C-6 position and another for the trifluoromethyl group at the C-2 position. The CF₃ group will appear as a singlet, while the C-6 fluorine will likely be a multiplet due to coupling with nearby protons. The significant difference in chemical shifts allows for easy differentiation of the two fluorine environments. biophysics.org

Table 1: Predicted NMR Data for this compound

| Technique | Nucleus | Expected Chemical Shift (ppm) | Key Coupling Interactions |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | ~7.0 - 8.5 | ³JHH (ortho), ⁴JHH (meta), JHF (through-bond coupling to F-6) |

| ¹³C NMR | Quinoline Carbons | ~110 - 150 | ¹JCF, ²JCF, ³JCF (coupling to F-6 and CF₃ group) |

| ¹³C NMR | CF₃ Carbon | ~120 - 130 | ¹JCF (large coupling constant, appears as a quartet) |

| ¹⁹F NMR | F at C-6 | Varies | Coupling to ortho and meta protons |

While 1D NMR provides essential data, complex molecules often exhibit overlapping signals that require two-dimensional (2D) NMR experiments for complete assignment. wikipedia.org These techniques correlate different nuclei, revealing their connectivity through bonds. wikipedia.orgnumberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). In this compound, COSY would reveal the connectivity between adjacent protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline system, helping to trace the proton network. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). wikipedia.org It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each C-H group in the molecule would produce a cross-peak in the HSQC spectrum. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). numberanalytics.com HMBC is critical for piecing together the molecular skeleton. For instance, it would show correlations from the protons on the benzene ring to the quaternary carbons (like C-6, C-2, and the ring junction carbons), confirming the placement of the fluoro and trifluoromethyl substituents.

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, not just those that are directly coupled. omicsonline.orgipb.pt For the quinoline structure, it would help to identify all protons belonging to the same ring system, which is particularly useful if spectral overlap is severe.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. creative-proteomics.com

The electron ionization (EI) mass spectrum of this compound would show a prominent molecular ion (M⁺·) peak corresponding to its exact mass. A key feature in the mass spectra of trifluoromethyl-substituted heterocycles is the fragmentation pathways involving the CF₃ group. fluorine1.ru Common fragmentation patterns would include:

Loss of a CF₃ radical: Leading to a significant [M - CF₃]⁺ fragment.

Loss of HF: Resulting in an [M - HF]⁺· peak, a common fragmentation for aromatic fluorides.

Cleavage of the quinoline ring: Producing smaller characteristic fragment ions. The stability of the aromatic quinoline system means the molecular ion peak is expected to be relatively intense. fluorine1.ru

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (C₁₀H₅F₄N)

| Ion | m/z (Mass/Charge) | Identity |

|---|---|---|

| [M]⁺· | 215.04 | Molecular Ion |

| [M - F]⁺ | 196.04 | Loss of a fluorine atom from CF₃ or C-6 |

| [M - CF₃]⁺ | 146.05 | Loss of the trifluoromethyl radical |

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. nih.gov The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. nih.govmdpi.com

The IR spectrum of this compound is characterized by several key absorption bands:

C-F Stretching: Strong absorption bands associated with the trifluoromethyl group (CF₃) typically appear in the 1350-1120 cm⁻¹ region. The aromatic C-F stretch from the fluorine at C-6 is expected in the 1250-1020 cm⁻¹ range.

Aromatic C=C and C=N Stretching: Vibrations of the quinoline ring system will produce a series of sharp bands in the 1620-1430 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations appear as a group of weak to medium bands above 3000 cm⁻¹.

C-H Bending (Out-of-Plane): The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide additional information about the substitution pattern on the aromatic rings.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 |

| C=C and C=N Stretch | Quinoline Ring | 1620 - 1430 |

| C-F Stretch | Trifluoromethyl (CF₃) | 1350 - 1120 (strong, multiple bands) |

| Aromatic C-F Stretch | Fluoro-substituent | 1250 - 1020 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals. youtube.combiocompare.com Fluorescence spectroscopy measures the light emitted when these excited electrons return to the ground state. youtube.com

The quinoline ring system is an aromatic chromophore that absorbs in the UV region. The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of π → π* and n → π* electronic transitions within the conjugated system. The positions and intensities of these bands are influenced by the electronic effects of the substituents. Both the fluoro (-F) and trifluoromethyl (-CF₃) groups are electron-withdrawing, which can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted quinoline.

Some quinoline derivatives are known to be fluorescent. An analysis by fluorescence spectroscopy would involve exciting the molecule at a wavelength corresponding to one of its absorption maxima and measuring the resulting emission spectrum. The difference between the excitation and emission maxima is known as the Stokes shift. youtube.com The presence and intensity of fluorescence would depend on the efficiency of radiative versus non-radiative decay pathways for the excited state, which are also influenced by the substituents.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov

An X-ray crystallographic analysis of this compound would be expected to confirm:

Planarity: The quinoline ring system would be largely planar.

Bond Lengths: The C-F bond length of the fluoro substituent and the C-F bonds within the trifluoromethyl group would be determined. For example, C-F bonds in a CF₃ group average around 1.35 Å. mdpi.com The C-C and C-N bond lengths within the quinoline ring would reflect the aromatic character of the system.

Bond Angles: The analysis would reveal the bond angles within the fused ring system and the F-C-F angles of the trifluoromethyl group, which are typically slightly less than the ideal tetrahedral angle of 109.5°. mdpi.com

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as π-π stacking or C-H···F interactions, which govern the solid-state architecture.

Integration of Multivariate Spectroscopic Methods for Comprehensive Analysis

The comprehensive structural elucidation and analysis of complex molecules like this compound often requires the integration of multiple spectroscopic techniques. While individual methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provide valuable structural information, a more holistic understanding can be achieved by employing multivariate analysis methods to the combined datasets. These chemometric approaches can reveal subtle correlations and patterns within the data that are not apparent from individual spectral analysis.

Multivariate statistical techniques, most notably Principal Component Analysis (PCA), are powerful tools for the analysis of complex datasets derived from spectroscopic measurements. In the context of analyzing quinoline derivatives, PCA can be utilized to classify and discriminate between different structural analogues based on their spectral fingerprints. Although specific research on the application of multivariate methods to this compound is not extensively documented in publicly available literature, the principles can be extrapolated from studies on related fluoroquinolone compounds.

For instance, in the analysis of a hypothetical set of this compound samples with minor variations in purity or isomeric composition, a combined data matrix could be constructed from their ¹H NMR, ¹⁹F NMR, and MS spectra. PCA would then be applied to this matrix to reduce its dimensionality and identify the principal components (PCs) that account for the most significant variance within the data.

The primary advantages of integrating multivariate spectroscopic methods include:

Enhanced Discrimination: Subtle differences between samples, which might be overlooked in the visual inspection of individual spectra, can be amplified and clearly visualized in score plots generated by PCA.

Identification of Key Variables: Loading plots from PCA can pinpoint the specific spectral features (e.g., chemical shifts, mass-to-charge ratios) that are most influential in differentiating between samples.

Correlation of Spectroscopic Data: By combining data from different spectroscopic sources, it is possible to establish correlations between, for example, specific NMR resonances and mass spectral fragments, leading to a more confident and complete structural assignment.

A hypothetical application of PCA to a dataset of this compound and related impurities could be envisioned as follows:

Data Acquisition: ¹H NMR, ¹⁹F NMR, and high-resolution mass spectra are acquired for a series of samples.

Data Pre-processing: The spectral data is appropriately formatted, which may include binning of NMR spectra and alignment of mass spectra to create a single data matrix.

PCA Modeling: A PCA model is built from the combined data matrix.

Interpretation of Results:

Scores Plot: Samples would cluster based on their chemical similarity. For example, pure samples of this compound would group together, while samples containing specific impurities would form distinct clusters.

Loadings Plot: The variables (specific spectral features) responsible for the observed clustering would be identified, aiding in the structural characterization of the impurities.

The table below illustrates a potential outcome of such an analysis, showing how different samples might be separated based on their principal component scores.

| Sample ID | Description | Principal Component 1 (PC1) Score | Principal Component 2 (PC2) Score | Inferred Classification |

| A01 | This compound (Reference) | -1.5 | 0.2 | Reference Standard |

| A02 | This compound (Batch 1) | -1.4 | 0.3 | High Purity |

| B01 | Sample with Impurity X | 2.1 | 1.8 | Contains Impurity X |

| B02 | Sample with Impurity Y | 0.5 | -2.5 | Contains Impurity Y |

| C01 | Degradation Product Mixture | 3.5 | -0.1 | Degraded Sample |

This table is a hypothetical representation to illustrate the potential application of PCA and does not represent actual experimental data.

While the direct application of these integrated methods to this compound awaits specific investigation, the proven success of multivariate analysis in the broader field of chemical and pharmaceutical analysis suggests its high potential for enhancing the structural characterization and quality control of this compound.

Computational Chemistry and Theoretical Investigations of 6 Fluoro 2 Trifluoromethylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to investigate the electronic properties of many-body systems, making them ideal for analyzing complex organic molecules. karazin.ua By calculating the electron density of a molecule, DFT can accurately predict its geometry, energy, and other key chemical properties. karazin.ua The B3LYP functional is a commonly used hybrid functional within DFT that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often paired with basis sets like 6-311++G(d,p) to provide a high level of accuracy for structural and spectroscopic predictions of quinoline (B57606) derivatives. dergipark.org.tr

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, stability, and polarizability. semanticscholar.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital, facilitating charge transfer within the molecule. aimspress.comnih.gov For quinoline derivatives, DFT calculations are routinely used to determine these orbital energies and predict how substitutions, such as the fluoro and trifluoromethyl groups in 6-fluoro-2-trifluoromethylquinoline, influence the electronic properties and reactivity of the entire molecule. dergipark.org.tr

Table 1: Significance of Frontier Molecular Orbitals in Reactivity Prediction

| Parameter | Description | Chemical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Represents the molecule's ability to donate electrons. Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the molecule's ability to accept electrons. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO (E_LUMO - E_HOMO). | A small gap is associated with high chemical reactivity, low kinetic stability, and high polarizability. A large gap implies high stability and low reactivity. aimspress.comsemanticscholar.org |

Note: Specific HOMO/LUMO energy values for this compound require dedicated computational studies and are not available in the cited literature.

DFT calculations are instrumental in predicting how a molecule will interact with other chemical species. This is achieved by mapping the molecule's electronic properties, such as charge distribution and electrostatic potential.

Mulliken Charge Analysis is used to calculate the partial atomic charges on each atom within the molecule, providing insight into the distribution of electron density. karazin.ua This analysis helps identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Another powerful tool is the Molecular Electrostatic Potential (MEP) map . The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions of positive and negative potential. aimspress.com Negative regions (typically colored red) are associated with electron-rich areas, which are susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and prone to nucleophilic attack. aimspress.com For substituted quinolines, the MEP map can reveal how the electron-withdrawing effects of the fluorine and trifluoromethyl groups alter the electrostatic potential across the aromatic ring system, thereby influencing its reactivity in intermolecular interactions.

Quantum chemical methods can simulate various types of spectra, providing theoretical data that can be used to interpret and verify experimental findings.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies, when scaled to account for anharmonicity and other systematic errors, often show excellent agreement with experimental FT-IR and Raman spectra. dergipark.org.tr This allows for the precise assignment of vibrational modes, such as C-H stretching, C-C ring vibrations, and the characteristic vibrations of the CF₃ and C-F groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. dergipark.org.trresearchgate.net Theoretical predictions can aid in the assignment of complex experimental NMR spectra and help confirm the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra. dergipark.org.trresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption bands observed in a UV-Vis spectrum. This analysis provides information about the electronic transitions occurring within the molecule, often related to the HOMO-LUMO gap. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the physical movements and interactions of molecules over time.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. arxiv.org For a molecule like this compound, this involves optimizing the molecular geometry to find the lowest energy structure. karazin.ua Computational methods calculate key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the accuracy of the computational model. For flexible molecules, simulations can explore the potential energy surface to identify different low-energy conformers and the energy barriers between them. researchgate.net

Table 2: Representative Theoretical Bond Parameters for a Quinoline Ring

| Bond Type | Typical Calculated Bond Length (Å) | Typical Calculated Bond Angle (°) |

| C-C (aromatic) | 1.37 - 1.42 | ~120 |

| C-N (aromatic) | 1.33 - 1.38 | ~120 |

| C-H (aromatic) | ~1.08 | ~120 |

| C-F | ~1.35 | - |

| C-C (CF₃) | ~1.54 | - |

| C-F (CF₃) | ~1.34 | - |

Note: These are typical values for related structures. Specific optimized geometry for this compound would require a dedicated DFT calculation.

Molecular dynamics (MD) simulations and docking studies are crucial for understanding how a molecule like this compound might interact with a biological target, such as a protein receptor. researchgate.net Quinolinone-based structures are known to be scaffolds for developing selective androgen receptor modulators (SARMs). researchgate.net

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method helps identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.gov For instance, studies on other nonsteroidal ligands have shown that electron-withdrawing groups are important for potent receptor antagonism. researchgate.net The trifluoromethyl group on the quinoline scaffold could play a significant role in such interactions.

Molecular Dynamics (MD) Simulations can then be used to study the stability and dynamics of the ligand-receptor complex over time. nih.gov Starting from a docked pose, an MD simulation models the movements of all atoms in the system, providing insights into the flexibility of the complex and the strength of the intermolecular interactions. researchgate.net These simulations are vital for rational drug design, helping to refine ligand structures to improve their binding affinity and selectivity for a target receptor. nih.gov

Structure-Activity Relationship (SAR) Modeling Approaches

Specific quantitative structure-activity relationship (QSAR) or detailed SAR modeling studies for this compound are not prominently featured in the reviewed literature. Research in this area tends to focus on broader classes of quinoline derivatives or those with different substitution patterns.

For example, computational docking studies have been performed on various quinoline derivatives to understand their binding modes with biological targets. nih.gov In many cases, quinolines are investigated for their potential to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial replication. The general mechanism involves the stabilization of the enzyme-DNA complex, thereby halting the replication process. The lipophilicity conferred by the trifluoromethyl group can enhance the ability of these compounds to penetrate cellular membranes and reach their intended targets.

A comparative analysis of related compounds suggests the importance of the substituent's nature and position on the quinoline core. The table below illustrates the general effects of different substituents on the 2- and 6-positions of the quinoline ring, based on analogous compounds.

| Position | Substituent | General Influence on Properties |

| 2 | -CF₃ (Trifluoromethyl) | Strong electron-withdrawing effect, increases lipophilicity and metabolic stability. |

| 6 | -F (Fluoro) | High electronegativity, enhances metabolic stability. |

| 6 | -Cl (Chloro) | Electron-withdrawing, can participate in various chemical transformations. |

| 6 | -Br (Bromo) | Electron-withdrawing, provides a site for further functionalization via cross-coupling reactions. |

While these general principles provide a framework, dedicated SAR studies on this compound are necessary to delineate the precise structural requirements for any specific biological activity.

Elucidation of Reaction Mechanisms through Computational Methods

Computational elucidation of reaction mechanisms involving this compound is another area where specific research is sparse. Theoretical studies, often employing Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, transition states, and the energetics of chemical transformations.

While no specific computational studies on the reaction mechanisms for the synthesis or derivatization of this compound were identified, the synthesis of related 2-trifluoromethylquinolines has been a subject of investigation. For instance, the synthesis of 4-amino-2-trifluoromethylquinoline derivatives has been described, involving the initial generation of 4-azido-2-trifluoromethylquinoline from 4-chloro-2-trifluoromethylquinoline, followed by reduction. nih.gov

Computational methods could be applied to investigate various aspects of the reactivity of this compound, such as:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom would influence the susceptibility of the quinoline ring to nucleophilic attack.

Electrophilic Aromatic Substitution: Computational studies could predict the most likely sites for electrophilic attack on the benzene (B151609) portion of the quinoline ring.

Metal-Catalyzed Cross-Coupling: The reactivity of the C-F bond in cross-coupling reactions could be theoretically modeled to understand its potential for further functionalization.

Without dedicated computational studies, the reaction mechanisms for this specific compound can only be extrapolated from the known chemistry of quinolines and fluorinated aromatic compounds.

Chemical Transformations and Reaction Mechanism Studies Involving 6 Fluoro 2 Trifluoromethylquinoline

Investigation of Substituent Effects on Reactivity (e.g., Fluoro and Trifluoromethyl Groups)

The reactivity of the 6-Fluoro-2-trifluoromethylquinoline core is profoundly influenced by the electronic properties of its substituents. The trifluoromethyl (-CF₃) group at the 2-position and the fluoro (-F) group at the 6-position both exert strong electron-withdrawing effects, albeit through different mechanisms, rendering the entire heterocyclic system electron-deficient.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. Its effect is primarily inductive (-I), pulling electron density from the ring through the sigma bond. This deactivation is felt throughout the quinoline (B57606) system but is strongest at the ortho (C3) and para (C4, C8a) positions relative to its attachment point.

The combined influence of these two groups makes the quinoline ring system significantly less nucleophilic than unsubstituted quinoline. This enhanced electrophilicity at specific carbons makes the molecule an excellent substrate for reactions involving nucleophiles, while making it very challenging for reactions with electrophiles. The deactivation also increases the acidity of the C-H protons on the ring.

Exploration of Nucleophilic and Electrophilic Aromatic Substitution Reactions

The electron-poor nature of the this compound ring system is the primary determinant of its behavior in aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The molecule is highly activated for nucleophilic aromatic substitution (SₙAr). The presence of the strongly electron-withdrawing -CF₃ group, combined with the fluorine substituent, stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org The fluorine atom at the C-6 position is the most probable site for nucleophilic attack, as it is a good leaving group and the position is activated by the quinoline nitrogen and the -CF₃ group.

Common nucleophiles like alkoxides, amines, and thiols are expected to readily displace the C-6 fluorine atom. The reaction proceeds via a two-step addition-elimination mechanism. youtube.com The regioselectivity is high because the intermediate anion is effectively stabilized by resonance involving the electron-withdrawing groups. libretexts.org

Electrophilic Aromatic Substitution (EAS)

Conversely, this compound is strongly deactivated towards electrophilic aromatic substitution. Both the -F and -CF₃ groups withdraw electron density, making the ring much less attractive to an incoming electrophile compared to benzene (B151609) or quinoline. Standard electrophilic reactions like nitration, halogenation, or Friedel-Crafts alkylation would require exceptionally harsh conditions, if they proceed at all.

| Reaction Type | Predicted Reactivity | Most Probable Reaction Site(s) | Rationale |

| Nucleophilic Aromatic Substitution (SₙAr) | High | C-6 | Excellent leaving group (-F) at a position activated by electron-withdrawing groups, leading to a stabilized Meisenheimer intermediate. |

| Electrophilic Aromatic Substitution (EAS) | Very Low | C-5, C-8 | The entire ring is strongly deactivated. C-5 and C-8 are the least deactivated positions in the carbocyclic ring. |

Oxidation Pathways (e.g., formation of Quinoline N-oxides)

The nitrogen atom in the quinoline ring retains its basic and nucleophilic character and can be readily oxidized. Treatment of this compound with common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid is expected to yield the corresponding This compound N-oxide .

This transformation is significant as the resulting N-oxide can serve as a versatile intermediate for further functionalization. The N-oxide group activates the C-2 and C-4 positions towards both nucleophilic attack and certain types of cross-coupling reactions. Furthermore, the N-oxide functionality itself can be used to direct C-H activation reactions or can be removed via reduction to regenerate the parent quinoline. The formation of N-oxides has been shown to be a key step in facilitating photochemical reactions on related N-heterocyclic systems. nih.gov

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The C-F bond at the 6-position, while strong, can be activated for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. mdpi.commdpi.com Given the electron-deficient nature of the quinoline ring, this position is susceptible to oxidative addition to a low-valent palladium center, initiating the catalytic cycle. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Examples of potential cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to form a new C-C bond.

Sonogashira Coupling: Reaction with terminal alkynes (R-C≡CH) to introduce an alkynyl moiety. soton.ac.uk

Buchwald-Hartwig Amination: Reaction with amines (R₂NH) to form a new C-N bond.

Heck Coupling: Reaction with alkenes to introduce a vinyl group.

These reactions typically require a palladium catalyst, a suitable ligand, and a base. The ability to perform these transformations allows for the modular synthesis of complex derivatives of this compound for various applications.

| Coupling Reaction | Coupling Partner | Expected Product Structure |

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | 6-Aryl-2-trifluoromethylquinoline |

| Sonogashira | Phenylacetylene | 6-(Phenylethynyl)-2-trifluoromethylquinoline |

| Buchwald-Hartwig | Morpholine | 4-(2-(Trifluoromethyl)quinolin-6-yl)morpholine |

Cycloaddition and Annulation Reactions

While less explored for this specific molecule, the electron-deficient character of this compound suggests potential participation in certain cycloaddition reactions. The quinoline system can act as either the diene or dienophile component depending on the reaction partner.

The carbocyclic ring, being electron-poor, could potentially act as a dienophile in an inverse-electron-demand Diels-Alder reaction with an electron-rich diene. More commonly, N-heterocycles can undergo [4+2] cycloadditions (Diels-Alder reactions) where part of the heterocyclic ring acts as the diene component. youtube.com For instance, the azadiene system (N1=C2-C3=C4) could react with a reactive dienophile.

Annulation reactions, which involve the formation of a new ring onto the existing scaffold, could also be envisioned. These might proceed through multi-step sequences, perhaps initiated by one of the transformations mentioned above (e.g., cross-coupling followed by intramolecular cyclization) to build more complex, polycyclic architectures.

Detailed Mechanistic Elucidation of Novel Transformations

The mechanisms of the aforementioned transformations are generally well-understood from studies on analogous systems.

Nucleophilic Aromatic Substitution (SₙAr): The mechanism is a two-step process. First, the nucleophile attacks the electrophilic carbon (C-6), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. semanticscholar.org The negative charge in this intermediate is delocalized onto the electron-withdrawing quinoline nitrogen and trifluoromethyl group. The second step is the rapid expulsion of the fluoride (B91410) leaving group, which restores the aromaticity of the ring.

Palladium-Catalyzed Cross-Coupling: These reactions proceed via a catalytic cycle involving the palladium center. The cycle typically consists of three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-F bond of the quinoline to form a Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst. nih.gov

N-Oxidation: The formation of the N-oxide occurs via the attack of the nucleophilic quinoline nitrogen on an electrophilic oxygen source, such as m-CPBA. This is a concerted or near-concerted process where the oxygen atom is transferred to the nitrogen.

Elucidating the precise mechanisms for novel transformations specific to this compound would involve a combination of experimental studies (kinetic analysis, trapping of intermediates) and computational modeling (DFT calculations) to map the reaction energy profiles. nih.gov

Research Applications in Advanced Organic and Medicinal Chemistry Synthetic Focus

Design and Synthesis of Quinolines as Chemical Probes for Biochemical Applications

The distinct structure of 6-Fluoro-2-trifluoromethylquinoline makes it a valuable core for creating chemical probes designed to investigate complex biological systems. nih.gov These probes are molecules used to study and visualize biological processes and molecules, such as proteins and enzymes, within their native environment. nih.gov The development of fluorogenic chemical probes, for instance, is a widely used strategy to detect proteins associated with diseases like cancer. nih.gov By modifying the quinoline (B57606) scaffold, researchers can develop probes that "turn on" or enhance their fluorescence upon interacting with a specific biological target, allowing for real-time monitoring of cellular events. nih.gov For example, near-infrared (NIR) fluorescent probes have been developed to visualize cancer cells in vivo, which holds potential for applications like fluorescence-guided surgery. nih.gov

Development of Fluorescent Tags and Labels for Biomolecules

Fluorescent tags are molecules that can be chemically attached to biomolecules like proteins or antibodies to aid in their detection. wikipedia.org The inherent fluorescence of some quinoline derivatives, enhanced by specific substitutions, makes them suitable candidates for such applications. These tags allow researchers to track the location, movement, and interactions of biomolecules within living cells with high sensitivity and precision. nih.govnih.gov

The process involves using a reactive form of a fluorescent molecule, or fluorophore, which selectively binds to a target biomolecule. wikipedia.org While naturally occurring fluorescent proteins like Green Fluorescent Protein (GFP) are widely used, synthetic organic fluorophores often offer superior brightness, a wider range of colors, and greater photostability. nih.govnih.gov The this compound core can be incorporated into more complex structures to create custom fluorescent labels for specific applications in advanced microscopy and flow cytometry. nih.gov

Synthesis of Precursors and Building Blocks for Bioactive Compounds (Focus on Synthetic Strategy)

The primary value of this compound in medicinal chemistry lies in its role as a versatile starting material or "scaffold" for building more complex drug candidates. Its fluorinated structure often enhances metabolic stability and membrane permeability, which are desirable properties for therapeutic agents.

This compound serves as a precursor for compounds that can inhibit specific enzymes. Enzyme inhibition is a common mechanism of action for many drugs. The fluorinated quinoline structure is particularly relevant in the context of cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for metabolizing drugs and other foreign substances. nih.govnih.gov

Certain fluoroquinolones have been shown to act as competitive inhibitors of CYP enzymes, particularly CYP1A2 and CYP3A4. nih.govnih.gov This inhibition can lead to significant drug-drug interactions by slowing the metabolism of other drugs cleared by these enzymes. wcrj.net The synthesis strategy involves modifying the quinoline core to create molecules that can fit into the active site of a target enzyme, blocking its normal function. The presence of fluorine can be used to fine-tune the electronic properties of the inhibitor and, in some cases, to form stable complexes with the enzyme. nih.gov

Table 1: Examples of Cytochrome P450 Enzymes and Known Modulators

| Enzyme | Inhibitors | Inducers |

|---|---|---|

| CYP1A2 | Amiodarone, Ciprofloxacin, Fluvoxamine | Carbamazepine, Phenobarbital, Tobacco |

| CYP3A4 | Amiodarone, Ciprofloxacin, Clarithromycin, Ketoconazole, Ritonavir | Carbamazepine, Phenytoin, Rifampin, St. John's wort |

| CYP2C9 | Amiodarone, Fluconazole, Fluoxetine, Metronidazole | Carbamazepine, Phenobarbital, Phenytoin |

This table provides general examples of CYP modulators and is not specific to derivatives of this compound. Data sourced from nih.gov.

The quinoline core is a well-established pharmacophore in antimicrobial agents. This compound and its derivatives are used as building blocks to synthesize new compounds aimed at combating bacterial infections. For instance, its precursor, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, is used to synthesize 4-substituted thioquinolines, which have shown potential as selective and non-cytotoxic antitubercular agents. ossila.com

Furthermore, research into des-fluoro(6) quinolones, which lack a fluorine at the C-6 position but may retain other key features like the trifluoromethyl group, has yielded compounds with potent antibacterial activity. nih.gov One such agent, BMS-284756, demonstrated high efficacy against a range of bacteria, including methicillin-resistant staphylococci and penicillin-resistant streptococci. nih.gov The synthetic strategy focuses on modifying the quinoline ring to optimize antibacterial potency while minimizing toxicity. nih.gov

Table 2: In Vitro Activity of Des-Fluoro(6) Quinolone BMS-284756

| Bacterial Species | MIC Range (μg/mL) |

|---|---|

| Penicillin-susceptible Streptococcus pneumoniae | 0.06 |

| Penicillin-intermediate Streptococcus pneumoniae | 0.06–0.12 |

| Enterococcus faecalis | 0.25–0.5 |

| Staphylococcus aureus (methicillin-susceptible) | 0.03–0.06 |

MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Data sourced from nih.gov.

A novel strategy in drug design involves creating hybrid molecules that combine two different pharmacophores to enhance activity or reduce side effects. This compound has been used as a scaffold in this approach to develop new anti-inflammatory agents. nih.gov

Researchers have synthesized a series of ibuprofen-quinoline conjugates by linking the 2-(trifluoromethyl)quinoline (B1226531) moiety to ibuprofen (B1674241), a common non-steroidal anti-inflammatory drug (NSAID). nih.gov The most promising of these conjugates were those with a fluoro or chloro group at the 6-position of the quinoline ring. nih.gov These hybrid molecules showed significant anti-inflammatory properties in preclinical models, often without the ulcerogenic side effects associated with many NSAIDs. nih.govnih.gov The synthetic strategy involves creating an alkyl chain linker between the quinoline core and the ibuprofen molecule. nih.gov These conjugates were found to suppress the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines. nih.gov

The versatility of the this compound scaffold has been prominently demonstrated in the search for new antiviral drugs, particularly in response to the SARS-CoV-2 pandemic. nih.govresearchgate.net Scientists have designed and synthesized novel quinoline-triazole conjugates using this building block with the goal of inhibiting viral replication. nih.govnih.govelsevierpure.com